molecular formula C17H14F3NO3 B1663064 (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 147696-46-6

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Cat. No. B1663064
CAS RN: 147696-46-6
M. Wt: 337.29 g/mol
InChI Key: LVEDGSIMCSQNNX-INIZCTEOSA-N
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Description

ZD-6169, also known as (S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It is a potassium channel opener that activates ATP-sensitive potassium channels. This compound was primarily investigated for its potential therapeutic applications in treating urogenital diseases, particularly urinary incontinence .

Scientific Research Applications

ZD-6169 has been extensively studied for its scientific research applications, including:

Preparation Methods

The synthesis of ZD-6169 involves several steps, starting from the appropriate benzoylphenyl and trifluoromethyl precursors. The key steps include:

Chemical Reactions Analysis

ZD-6169 undergoes various chemical reactions, including:

Mechanism of Action

ZD-6169 exerts its effects by activating ATP-sensitive potassium channels in smooth muscle cells. This activation leads to hyperpolarization of the cell membrane, reducing the excitability and contractility of the smooth muscle. The compound binds to the potassium channel and induces a conformational change that opens the channel, allowing potassium ions to flow out of the cell. This hyperpolarization inhibits the influx of calcium ions, leading to muscle relaxation .

Comparison with Similar Compounds

ZD-6169 is part of a class of compounds known as potassium channel openers. Similar compounds include:

ZD-6169 is unique in its specific structure and its high potency in activating ATP-sensitive potassium channels in the urinary bladder, making it a valuable tool for studying bladder smooth muscle physiology and potential therapeutic applications .

properties

CAS RN

147696-46-6

Molecular Formula

C17H14F3NO3

Molecular Weight

337.29 g/mol

IUPAC Name

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1

InChI Key

LVEDGSIMCSQNNX-INIZCTEOSA-N

Isomeric SMILES

C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

synonyms

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 mM potassium dihydrogen phosphate solution (50 mL) was adjusted to pH 7.1 with 0.1 N sodium hydroxide solution (2 mL), porcine pancreatic lipase (Biocatalysts, Treforest, UK) (0.2 g) added and the pH again adjusted to 7.1 with 0.1 N sodium hydroxide solution (2 mL). Racemic butyric ester derived from N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (1 g) was dissolved in MTBE (10 mL) and added to the reaction, washing in with further MTBE (2 mL). The reaction was stirred at 38° C. under pH control initially set at 7.05 max/7.00 min. After 24 hr., further porcine pancreatic lipase (0.8 g) was added and the pH adjusted to 7.55 max/7.50 min and left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide had been added. The reaction mixture was acidified to pH 3.5 with 2 N HCl (2 mL), stirred for 15 min., then ethyl acetate (30 mL) was added and the mixture was stirred for a further 10 min. The mixture was then filtered and the residue washed with ethyl acetate (20 mL). The aqueous phase was separated and extracted with ethyl acetate (30 mL). The combined organic extracts were washed with 50% brine (20 mL), filtered and evaporated to an oil which partly crystallized. Yield: 0.95 g. The product was a mixture of the (R)-alcohol (99% enantiomeric excess) and ester.
Name
potassium dihydrogen phosphate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Racemic butyric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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